molecular formula C9H18N2S B13618876 1-((Tetrahydrothiophen-2-yl)methyl)piperazine

1-((Tetrahydrothiophen-2-yl)methyl)piperazine

Cat. No.: B13618876
M. Wt: 186.32 g/mol
InChI Key: CGOLLQMXNVMOQP-UHFFFAOYSA-N
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Description

1-((Tetrahydrothiophen-2-yl)methyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a tetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine typically involves the reaction of piperazine with tetrahydrothiophene derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with a halomethyl tetrahydrothiophene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-((Tetrahydrothiophen-2-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the piperazine ring.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-((Tetrahydrothiophen-2-yl)methyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety can enhance the compound’s binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Thienylmethyl)piperazine: Similar structure but with a thiophene ring instead of tetrahydrothiophene.

    1-(2-Furylmethyl)piperazine: Contains a furan ring instead of tetrahydrothiophene.

    1-(2-Pyridylmethyl)piperazine: Features a pyridine ring instead of tetrahydrothiophene.

Uniqueness

1-((Tetrahydrothiophen-2-yl)methyl)piperazine is unique due to the presence of the tetrahydrothiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

1-(thiolan-2-ylmethyl)piperazine

InChI

InChI=1S/C9H18N2S/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2

InChI Key

CGOLLQMXNVMOQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CN2CCNCC2

Origin of Product

United States

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